molecular formula C41H48N4O5 B12781875 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl- CAS No. 167824-77-3

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-

Cat. No.: B12781875
CAS No.: 167824-77-3
M. Wt: 676.8 g/mol
InChI Key: LNHVJOYDAOVTNP-RNATXAOGSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) is a complex organic compound characterized by its unique diazepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) typically involves multi-step organic reactions. The process begins with the preparation of the diazepine core, followed by the introduction of benzyl and propyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process is scaled up from laboratory conditions, with careful monitoring of reaction parameters to maintain product quality. Solvent extraction and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The benzyl and propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzamide derivatives with carboxylic acid functionalities, while reduction can produce alcohol derivatives.

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures but different substituents.

    Diazepine analogs: Compounds with similar diazepine ring structures but different functional groups.

Uniqueness

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-propyl-) is unique due to its specific combination of benzyl and propyl groups attached to the diazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

167824-77-3

Molecular Formula

C41H48N4O5

Molecular Weight

676.8 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(propylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-propylbenzamide

InChI

InChI=1S/C41H48N4O5/c1-3-21-42-39(48)33-19-11-17-31(23-33)27-44-35(25-29-13-7-5-8-14-29)37(46)38(47)36(26-30-15-9-6-10-16-30)45(41(44)50)28-32-18-12-20-34(24-32)40(49)43-22-4-2/h5-20,23-24,35-38,46-47H,3-4,21-22,25-28H2,1-2H3,(H,42,48)(H,43,49)/t35-,36-,37+,38+/m1/s1

InChI Key

LNHVJOYDAOVTNP-RNATXAOGSA-N

Isomeric SMILES

CCCNC(=O)C1=CC=CC(=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NCCC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Canonical SMILES

CCCNC(=O)C1=CC=CC(=C1)CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NCCC)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5

Origin of Product

United States

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